molecular formula C12H16BrNO B8568834 4-(2-Bromophenoxy)-1-methylpiperidine

4-(2-Bromophenoxy)-1-methylpiperidine

Número de catálogo: B8568834
Peso molecular: 270.17 g/mol
Clave InChI: HBSCWSPTMOAUHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Bromophenoxy)-1-methylpiperidine is a piperidine derivative featuring a brominated phenoxy substituent at the 4-position of the piperidine ring and a methyl group at the 1-position. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability .

Propiedades

Fórmula molecular

C12H16BrNO

Peso molecular

270.17 g/mol

Nombre IUPAC

4-(2-bromophenoxy)-1-methylpiperidine

InChI

InChI=1S/C12H16BrNO/c1-14-8-6-10(7-9-14)15-12-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3

Clave InChI

HBSCWSPTMOAUHE-UHFFFAOYSA-N

SMILES canónico

CN1CCC(CC1)OC2=CC=CC=C2Br

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-(4-Bromophenyl)-1-methylpiperidine (CAS 1187928-85-3)

  • Structural Differences: The bromine is attached directly to the para position of a phenyl group instead of a phenoxy ether.
  • Key Properties: Enhanced lipophilicity due to the absence of an oxygen atom. Reduced hydrogen-bonding capacity compared to the phenoxy ether. Potential differences in receptor binding due to altered electronic effects (direct bromophenyl vs. bromophenoxy) .

4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine Hydrochloride (CAS 1220019-27-1)

  • Structural Differences: Contains a fluorinated phenoxy group linked via a methylene bridge to the piperidine.
  • Key Properties: Increased steric bulk and halogen diversity (Br and F) may enhance binding specificity.

4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine (CAS 1233952-32-3)

  • Structural Differences: Features a nitro group at the 6-position and fluorine at the 2-position of the phenoxy ring.
  • Key Properties: Nitro groups confer strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions. Potential for redox-related toxicity due to nitro group metabolism .

4-(4-Fluorobenzylamino)-1-methylpiperidine

  • Structural Differences: Replaces the phenoxy ether with a benzylamine group.
  • Key Properties: Increased basicity from the amine group, altering solubility and membrane permeability. Potential for stronger hydrogen-bonding interactions with biological targets .

4-(Chloromethyl)-1-methylpiperidine (CAS 52694-51-6)

  • Structural Differences: Substitutes the phenoxy group with a chloromethyl moiety.
  • Key Properties: Higher reactivity in alkylation reactions due to the chloromethyl group. Reduced steric hindrance compared to bromophenoxy derivatives .

Diphenylpyraline Hydrochloride (4-(Diphenylmethoxy)-1-methylpiperidine)

  • Structural Differences : Contains a diphenylmethoxy group.
  • Key Properties: Greater steric bulk may limit blood-brain barrier penetration. Known antihistaminic activity, suggesting receptor selectivity differences compared to bromophenoxy analogs .

Pharmacological and Toxicological Comparisons

Compound Biological Activity Toxicity Notes References
4-(2-Bromophenoxy)-1-methylpiperidine Not explicitly reported; inferred modulation of CNS targets due to piperidine core. Limited toxicological data; bromine may pose bioaccumulation risks.
4-(4-Bromophenyl)-1-methylpiperidine Explored in medicinal chemistry for receptor binding. No specific toxicity data; bromophenyl groups may require metabolic screening.
4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine Potential CNS activity due to fluorinated analogs. Fluorine may reduce metabolic degradation but increase environmental persistence.
Diphenylpyraline Hydrochloride Antihistaminic activity (H1 receptor antagonist). Well-characterized toxicity profile; low acute oral toxicity (LD50 > 300 mg/kg).

Key Structural and Functional Insights

  • Substituent Position: Ortho-substituted bromophenoxy (target compound) vs. para-substituted analogs (e.g., 4-(4-bromophenyl)-1-methylpiperidine) show distinct steric and electronic profiles, impacting receptor binding .
  • Linker Flexibility : Methylene-bridged derivatives (e.g., CAS 1220019-27-1) offer conformational adaptability, whereas rigid ethers (target compound) may enhance selectivity .
  • Halogen Effects : Bromine increases molecular weight and lipophilicity, while fluorine improves metabolic stability but may introduce toxicity risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.